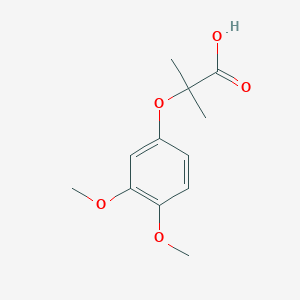
2-(3,4-Dimethoxyphenoxy)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethoxyphenoxy)-2-methylpropanoic acid is an organic compound characterized by the presence of a phenoxy group substituted with two methoxy groups at the 3 and 4 positions, and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenoxy)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-dimethoxyphenol and 2-bromo-2-methylpropanoic acid.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 3,4-dimethoxyphenol is reacted with 2-bromo-2-methylpropanoic acid in the presence of the base. The reaction mixture is stirred at elevated temperatures (typically around 80-100°C) for several hours to ensure complete conversion.
Purification: The product is then purified by recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to enhance efficiency and yield. The use of greener solvents and catalysts is also explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 2-(3,4-dimethoxyphenoxy)-2-methylpropanol.
Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dimethoxyphenoxy)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various derivatives with potential biological activity.
Biology: Investigated for its potential as a bioactive compound. Studies focus on its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, making it a candidate for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenoxy)-2-methylpropanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups can enhance its lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability. The phenoxy group can participate in hydrogen bonding and π-π interactions, contributing to its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetic acid: Similar structure but with an acetic acid moiety instead of a methylpropanoic acid.
3,4-Dimethoxycinnamic acid: Contains a cinnamic acid moiety, differing in the presence of a double bond.
3,4-Dimethoxybenzoic acid: Lacks the additional carbon atoms present in the methylpropanoic acid moiety.
Uniqueness
2-(3,4-Dimethoxyphenoxy)-2-methylpropanoic acid is unique due to the combination of the phenoxy group with methoxy substituents and the methylpropanoic acid moiety. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H16O5 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C12H16O5/c1-12(2,11(13)14)17-8-5-6-9(15-3)10(7-8)16-4/h5-7H,1-4H3,(H,13,14) |
InChI Key |
REXHJEYJEDDQSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC(=C(C=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[4-Chloro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13037208.png)
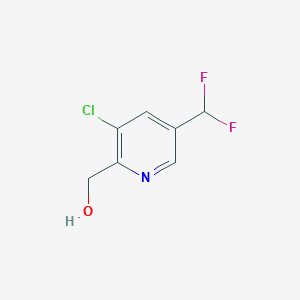
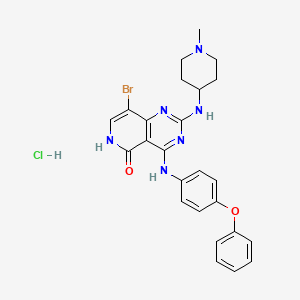
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl](/img/structure/B13037220.png)
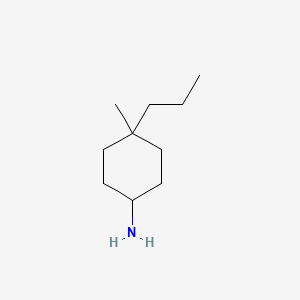
![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)
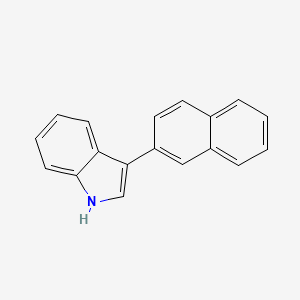
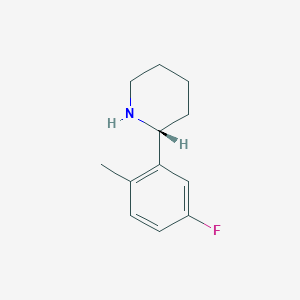
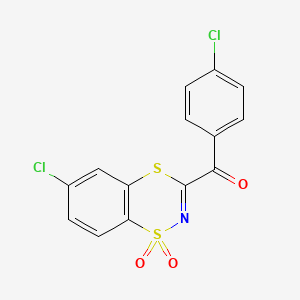
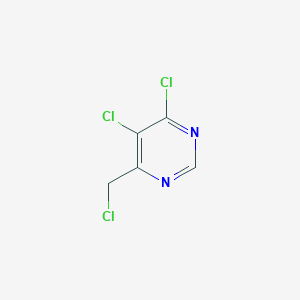
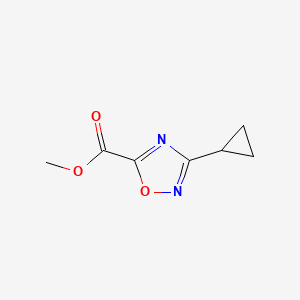
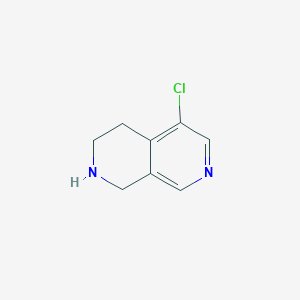
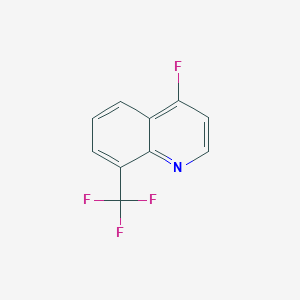
![3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylicacid](/img/structure/B13037279.png)
